![molecular formula C10H11N5O2 B8534609 ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate](/img/structure/B8534609.png)
ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate
Vue d'ensemble
Description
Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with an ethyl acetate group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Pyridine: The tetrazole ring is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Esterification: The final step involves esterification of the resulting compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a copper catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted tetrazole derivatives.
Applications De Recherche Scientifique
Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the development of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-Tetrazol-5-yl)pyridine
- 5-(2-Pyridyl)-1H-tetrazole
- 2-(2H-1,2,3,4-tetrazol-5-yl)pyridine
Uniqueness
Ethyl [5-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is unique due to the presence of the ethyl acetate group, which enhances its solubility and reactivity compared to other similar compounds
Propriétés
Formule moléculaire |
C10H11N5O2 |
|---|---|
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
ethyl 2-[5-(tetrazol-1-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-10(16)5-8-3-4-9(6-11-8)15-7-12-13-14-15/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
YRXHZPADLIFUHY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC=C(C=C1)N2C=NN=N2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-N-{(3S)-1-[(1S)-1-methyl-2-(4-morpholinyl)-2-oxo ethyl]-2-oxo-3-pyrrolidinyl}-2-naphthalenesulfonamide](/img/structure/B8534532.png)
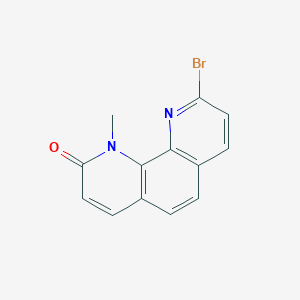
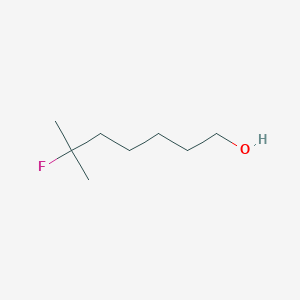
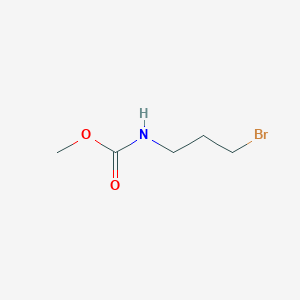
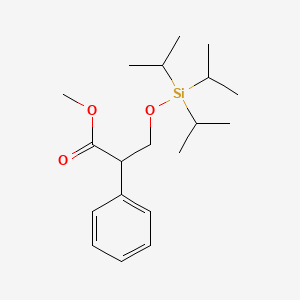
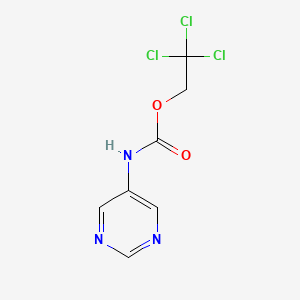

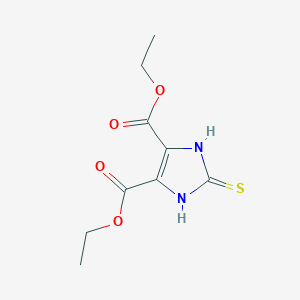

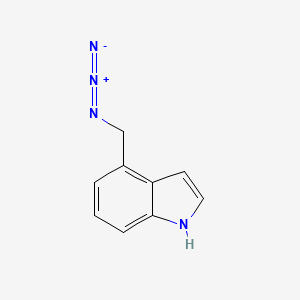
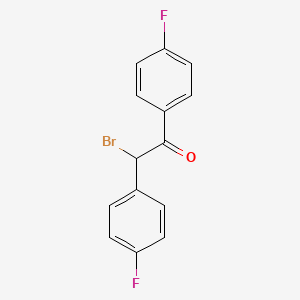
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)propan-1-one](/img/structure/B8534622.png)
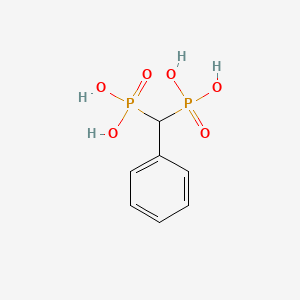
![2-[2-(4-Chloro-phenyl)-5-methyl-oxazol-4-yl]-ethanol](/img/structure/B8534638.png)
